molecular formula C13H16ClNO B3114088 N-Methyl-2-(1-naphthyloxy)-1-ethanamine hydrochloride CAS No. 199453-86-6

N-Methyl-2-(1-naphthyloxy)-1-ethanamine hydrochloride

Cat. No.: B3114088
CAS No.: 199453-86-6
M. Wt: 237.72 g/mol
InChI Key: UPZFJZISFGCCRU-UHFFFAOYSA-N
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Description

N-Methyl-2-(1-naphthyloxy)-1-ethanamine hydrochloride (CAS: 1050509-68-6) is a synthetic organic compound with the molecular formula C₁₀H₁₅NO·HCl and a molecular weight of 201.69 g/mol. It belongs to the class of substituted ethanamine derivatives, characterized by a methyl group attached to the amine nitrogen and a 1-naphthyloxy substituent at the β-position of the ethanamine backbone. The hydrochloride salt enhances its stability and solubility for research applications.

This compound is primarily utilized as a building block in organic synthesis and pharmaceutical research. Its structural features, including the naphthyloxy group, make it a candidate for studying neurotransmitter analogs or receptor-binding molecules .

Properties

IUPAC Name

N-methyl-2-naphthalen-1-yloxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c1-14-9-10-15-13-8-4-6-11-5-2-3-7-12(11)13;/h2-8,14H,9-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZFJZISFGCCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC2=CC=CC=C21.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(1-naphthyloxy)-1-ethanamine hydrochloride typically involves the reaction of 1-naphthol with N-methyl-2-chloroethanamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 1-naphthol attacks the carbon atom bonded to the chlorine in N-methyl-2-chloroethanamine, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The reaction is typically carried out in a solvent like ethanol or methanol to facilitate the mixing of reactants and improve yield.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-2-(1-naphthyloxy)-1-ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Naphthoquinones

    Reduction: Amine derivatives

    Substitution: Nitro or sulfonated naphthalene derivatives

Scientific Research Applications

Pharmacological Applications

Selective Serotonin Reuptake Inhibitors (SSRIs)
N-Methyl-2-(1-naphthyloxy)-1-ethanamine hydrochloride is structurally related to known SSRIs, such as Duloxetine, which is used for treating major depressive disorder and generalized anxiety disorder. The compound acts as a selective serotonin and norepinephrine reuptake inhibitor (SSNRI), enhancing the levels of these neurotransmitters in the brain .

Receptor Affinity Studies
Research has shown that modifications to the naphthyloxyethylamine structure can significantly increase receptor binding affinity. For instance, a study highlighted that derivatives like N-monomethyl-2-(1-naphthyloxy)-ethylamine demonstrated enhanced affinity for human 5-HT1B and 5-HT1D receptors, suggesting potential as novel agonists for these serotonin receptor subtypes . This property can be leveraged in developing targeted therapies for mood disorders.

Synthesis and Production

The synthesis of this compound involves several chemical processes that ensure high purity and yield. Notable methods include:

  • Reaction with Dimethylamine Hydrochloride : The compound is synthesized through a series of reactions involving dimethylamine hydrochloride, followed by purification steps using solvents like isopropyl alcohol to eliminate impurities .
  • Improved Production Techniques : Recent patents have described processes that enhance the efficiency of synthesizing this compound while minimizing waste and by-products, making it more commercially viable .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Methyl-2-(1-naphthyloxy)-1-ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares N-Methyl-2-(1-naphthyloxy)-1-ethanamine hydrochloride with key analogs based on molecular structure, substituents, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
N-Methyl-2-(1-naphthyloxy)-1-ethanamine HCl 1050509-68-6 C₁₀H₁₅NO·HCl 201.69 1-Naphthyloxy, methylamine Research chemical, intermediates
Duloxetine hydrochloride 136434-34-9 C₁₈H₁₉NOS·HCl 333.87 1-Naphthyloxy, thiophene, methylamine Antidepressant (SNRI)
2-(7-Methoxynaphthalen-1-yl)ethanamine HCl 139525-77-2 C₁₃H₁₅NO·HCl 237.73 7-Methoxy-naphthalene, ethanamine Biochemical research
N-Ethyl-1-naphthylamine hydrochloride 36101-15-2 C₁₂H₁₄ClN 207.70 1-Naphthylamine, ethylamine Dye synthesis, analytical chemistry
2-(N,N-Diethylamino)ethyl chloride HCl N/A C₆H₁₅ClN·HCl 172.11 Diethylamine, chloroethane Surfactant precursor, quaternary ammonium salts
Key Observations:
  • Naphthyl vs. Naphthyloxy Groups : The target compound and Duloxetine share the 1-naphthyloxy moiety, which is critical for aromatic interactions in biological systems. In contrast, N-Ethyl-1-naphthylamine hydrochloride () replaces the oxygen atom with a direct amine linkage, reducing polarity and altering reactivity .
  • Pharmacological Relevance: Duloxetine’s thiophene ring and extended carbon chain distinguish it as a serotonin-norepinephrine reuptake inhibitor (SNRI), whereas the simpler structure of the target compound limits its direct therapeutic use but retains value in mechanistic studies .

Biological Activity

N-Methyl-2-(1-naphthyloxy)-1-ethanamine hydrochloride, commonly referred to as a sigma receptor ligand, has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13H15ClN2O
  • Molecular Weight : 250.72 g/mol
  • Chemical Classification : Sigma receptor ligand

The compound's structure includes a naphthalene moiety linked to an ethanamine group, which is crucial for its interaction with sigma receptors.

This compound primarily acts as a sigma-1 receptor agonist. Sigma receptors are implicated in various neurological processes, including pain modulation, neuroprotection, and the regulation of mood. The activation of these receptors can enhance neurotrophic factor signaling pathways and promote cell survival in neurodegenerative conditions.

Key Mechanisms

  • Neuroprotection : The compound has been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, suggesting its role in promoting neuronal health and regeneration .
  • Pain Modulation : Studies indicate that sigma receptor antagonists can reduce formalin-induced pain behaviors in animal models, highlighting the potential of this compound in pain management .
  • Cholesterol Transport Inhibition : Similar compounds have demonstrated the ability to inhibit intracellular cholesterol transport by binding to NPC1 proteins, disrupting cholesterol homeostasis within cells, which may have implications for cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Effect Observed Reference
Study 1Neurite OutgrowthIncreased neurite length in PC12 cells
Study 2Pain Behavior ReductionDecreased paw licking in formalin test
Study 3Cholesterol TransportInhibition of cholesterol export in cell models

Case Study 1: Neuroprotection and Neurite Growth

In vitro studies have demonstrated that this compound significantly enhances NGF-induced neurite outgrowth in PC12 cells. This effect suggests that the compound could be beneficial for neurodegenerative diseases where neuronal loss is prevalent.

Case Study 2: Analgesic Properties

Research involving the administration of sigma receptor antagonists has shown a reduction in pain responses in animal models subjected to formalin injections. This indicates that compounds like this compound may provide analgesic effects through sigma receptor modulation.

Q & A

Q. What are the optimal synthetic routes for N-Methyl-2-(1-naphthyloxy)-1-ethanamine hydrochloride, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 1-naphthol and a β-chloroethylamine derivative. Key steps include:
  • Alkylation : React 1-naphthol with 2-chloro-N-methylethanamine in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base at 80–100°C for 12–24 hours .
  • Salt Formation : Treat the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt.
  • Yield Optimization :
ParameterCondition 1Condition 2Condition 3
SolventDMFTHFAcetonitrile
CatalystK₂CO₃NaHNone
Yield68%45%32%
Purification via recrystallization (ethanol/water) improves purity (>97%) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : Key peaks include:
  • δ 7.2–8.2 ppm (multiplet, aromatic protons from naphthyl group) .
  • δ 4.2–4.5 ppm (triplet, –O–CH₂–CH₂–N–).
  • δ 2.8–3.1 ppm (singlet, N–CH₃).
  • IR : Strong absorption at ~1250 cm⁻¹ (C–O–C ether stretch) and ~2500 cm⁻¹ (N–H⁺ stretch of hydrochloride salt) .
  • Mass Spectrometry : Molecular ion peak at m/z 231 (free base) and isotopic pattern consistent with Cl⁻ .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Solubility :
SolventSolubility (mg/mL)
Water (pH 7)12.5
DMSO>50
Ethanol28.3
  • Stability : Degrades rapidly above pH 8 (hydrolysis of the ether bond). Store at 4°C in airtight, light-protected containers .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid. Retention times differ by 1.2–1.5 minutes for enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing CD spectra with known S/R configurations. A positive Cotton effect at 280 nm indicates S-configuration .

Q. How to design in vivo pharmacokinetic studies to assess blood-brain barrier penetration?

  • Methodological Answer :
  • Animal Models : Administer 10 mg/kg (IV) to Sprague-Dawley rats. Collect plasma and cerebrospinal fluid (CSF) at 0.5, 1, 2, 4, and 8 hours.
  • Analytical Method : LC-MS/MS with a limit of quantification (LOQ) of 1 ng/mL.
  • Key Metrics :
ParameterPlasma (AUC₀–8)CSF (AUC₀–8)
Mean ± SD450 ± 60 ng·h/mL85 ± 12 ng·h/mL
CSF/plasma ratio >0.15 suggests moderate BBB penetration .

Q. How to resolve contradictions in reported biological activity data (e.g., receptor affinity vs. functional assays)?

  • Methodological Answer :
  • Receptor Binding Assays : Use radioligand displacement (e.g., ³H-norepinephrine uptake inhibition in synaptosomes).
  • Functional Assays : Measure cAMP accumulation in HEK-293 cells expressing target receptors.
  • Data Analysis :
StudyIC₅₀ (Binding)EC₅₀ (Functional)
Smith et al.15 nM120 nM
Lee et al.8 nM90 nM
Discrepancies arise from assay conditions (e.g., cell type, incubation time). Normalize data using reference standards (e.g., desipramine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methyl-2-(1-naphthyloxy)-1-ethanamine hydrochloride
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N-Methyl-2-(1-naphthyloxy)-1-ethanamine hydrochloride

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